1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene
Overview
Description
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a butenyl group, a chlorine atom, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-(methylsulfonyl)benzene.
Alkylation: The next step involves the alkylation of 4-chloro-2-(methylsulfonyl)benzene with an appropriate butenyl halide under basic conditions to introduce the butenyl group.
Isomerization: The final step involves the isomerization of the butenyl group to the (E)-configuration using suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating and electron-withdrawing substituents.
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) in the presence of Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Epoxides or diols.
Reduction: Dechlorinated hydrocarbons.
Scientific Research Applications
1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((E)-But-2-en-2-yl)-4-chloro-2-(methylsulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The electron-donating and electron-withdrawing groups on the benzene ring influence the reactivity and orientation of electrophilic attacks.
Oxidation and Reduction: The butenyl and chlorine substituents undergo redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
4-Chloro-2-(methylsulfonyl)benzene: Lacks the butenyl group, making it less versatile in certain reactions.
1-Butenyl-4-chlorobenzene: Lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Chloro-2-(methylsulfonyl)toluene: Contains a methyl group instead of a butenyl group, altering its chemical behavior.
Properties
IUPAC Name |
1-[(E)-but-2-en-2-yl]-4-chloro-2-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-4-8(2)10-6-5-9(12)7-11(10)15(3,13)14/h4-7H,1-3H3/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNHEKPFLCSKA-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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